2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine
Description
Introduction and Chemical Identity
Nomenclature and Classification
The compound 2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine is systematically named according to IUPAC guidelines as 2-[(5,6,7,8-tetrahydro-1-naphthalenyl)oxy]ethanamine . It belongs to the class of organic amines and is structurally classified as a tetrahydronaphthalene derivative due to its bicyclic tetrahydronaphthalene core. Synonyms include [2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride and 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)ethan-1-amine . The molecular formula is C₁₂H₁₇NO , with a molecular weight of 191.27 g/mol .
Table 1: Key Nomenclature and Classification
| Property | Value |
|---|---|
| IUPAC Name | 2-[(5,6,7,8-tetrahydro-1-naphthalenyl)oxy]ethanamine |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Class | Tetrahydronaphthalene derivative, Amine |
Chemical Registry Information and Identifiers
This compound is registered under CAS No. 883538-87-2 . Additional identifiers include:
Historical Context and Discovery
While the exact discovery timeline is not documented, tetrahydronaphthalene derivatives have been studied since the early 20th century for their utility in organic synthesis and medicinal chemistry. The synthesis of This compound likely emerged from efforts to functionalize tetrahydronaphthalene cores for bioactive molecule development. Its hydrochloride salt form, [2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride , became notable in pharmacological research due to enhanced solubility and stability.
Structural Overview and Molecular Architecture
The molecule consists of two primary components:
- Tetrahydronaphthalene moiety : A bicyclic structure with one fully saturated cyclohexane ring fused to a partially unsaturated benzene ring.
- Ethanamine side chain : Linked via an ether bond at the 1-position of the tetrahydronaphthalene core.
Figure 1: Structural Features
- Core : Bicyclic tetrahydronaphthalene (C₁₀H₁₂O)
- Substituent : Ethoxyamine group (-O-CH₂-CH₂-NH₂)
- Chirality : The compound lacks chiral centers, as confirmed by its symmetric substitution pattern.
The InChI string (InChI=1S/C12H17NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h3,5,7H,1-2,4,6,8-9,13H2 ) further delineates connectivity and hydrogen distribution.
Position Within Tetrahydronaphthalene Derivative Family
Tetrahydronaphthalene (tetralin) derivatives are renowned for their pharmacological versatility, including roles as antitumor agents, neurotransmitter analogs, and enzyme inhibitors. This compound distinguishes itself through its ethoxyamine functional group , which enhances hydrogen-bonding capacity and potential receptor interactions compared to simpler alkyl-substituted tetralins.
Table 2: Comparison with Related Derivatives
The compound’s structural hybridity positions it as a candidate for targeted drug design , particularly in modulating neurotransmitter systems or enzyme activity.
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h3,5,7H,1-2,4,6,8-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKKZEOBJCOVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine typically involves the following steps:
Hydrogenation of Naphthalene: Naphthalene is partially hydrogenated to form 5,6,7,8-tetrahydronaphthalene.
Etherification: The tetrahydronaphthalene is then reacted with an appropriate alkyl halide to introduce the ethanamine group via an etherification reaction.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The amine group can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The naphthalene ring system provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine (CAS 851984-49-1)
- Structure : Ethylamine group directly attached to the 1-position of the tetralin ring.
- Key Differences: Lacks the ether oxygen present in the target compound.
- Metabolic stability may differ due to susceptibility to oxidative deamination versus ether cleavage in the target compound .
Tramazoline (1082-57-1)
- Structure : Imidazoline ring substituted at the tetralin 1-position.
- Key Differences :
- Contains a bicyclic imidazoline group instead of an ethanamine-ether.
- The imidazoline moiety introduces additional hydrogen-bonding sites and a rigid planar structure.
- Implications: Tramazoline is a known α-adrenergic receptor agonist, suggesting that the imidazoline group is critical for receptor interaction. The target compound’s flexible ethanamine-ether chain may favor different receptor subtypes or off-target effects .
Rotigotine (CAS 99755-59-6)
- Structure : Tetralin ring with hydroxyl and complex amine substituents (propyl-thienyl amine).
- Key Differences: Features a hydroxyl group at the 1-position and a branched amine at the 6-position.
- Implications :
R-(+)-1-(Naphthyl)ethylamine (CAS 3886-70-2)
- Structure : Fully aromatic naphthalene with ethylamine at the 1-position.
- Key Differences: Aromatic naphthalene vs. hydrogenated tetralin. No ether linkage.
- Tetralin’s saturation in the target compound reduces ring strain and may improve solubility .
Data Table: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position | Functional Groups | Key Features |
|---|---|---|---|---|---|
| 2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine | C₁₂H₁₇NO | 191.27 g/mol | 1-position | Ether-linked ethanamine | Balanced lipophilicity/hydrophilicity |
| (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine | C₁₂H₁₇N | 175.27 g/mol | 1-position | Direct ethylamine | Higher basicity |
| Tramazoline | C₁₃H₁₇N₃ | 215.29 g/mol | 1-position | Imidazoline | Rigid, α-adrenergic activity |
| Rotigotine | C₁₉H₂₅NOS | 315.47 g/mol | 1-hydroxyl, 6-amine | Hydroxyl, thienyl-amine | Dopamine agonist |
| R-(+)-1-(Naphthyl)ethylamine | C₁₂H₁₃N | 171.24 g/mol | 1-position | Aromatic ethylamine | High rigidity |
Research Findings and Implications
- Positional Isomerism : Substitution at the 1-position of tetralin (vs. 2-position in ) alters steric and electronic profiles, affecting receptor binding .
- Functional Group Impact : Ether linkages (target compound) vs. direct amines () influence solubility and metabolic pathways. Ethers generally resist enzymatic cleavage better than direct amines .
- Pharmacological Relevance : Tramazoline and Rotigotine demonstrate that substituent complexity (e.g., imidazoline, thienyl-amine) correlates with receptor specificity, suggesting the target compound’s simpler structure may require optimization for targeted activity .
Biological Activity
2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine, also known by its CAS number 883538-87-2, is an organic compound belonging to the class of naphthalenyloxy derivatives. Its molecular formula is C12H17NO with a molecular weight of approximately 191.27 g/mol. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities and applications.
Chemical Structure and Properties
The structure of this compound features a tetrahydronaphthalene moiety linked to an ethanamine group. This combination provides the compound with unique chemical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 883538-87-2 |
| IUPAC Name | 2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)ethanamine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as receptors and enzymes. The amine functionality allows for hydrogen bonding and ionic interactions with biomolecules, while the hydrophobic naphthalene ring enhances binding affinity through van der Waals forces.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit a range of biological activities including:
- Antidepressant Effects : Studies suggest that naphthalene derivatives may influence serotonin and norepinephrine transporters, which are critical in mood regulation.
- Neuroprotective Properties : Some research indicates potential neuroprotective effects against oxidative stress and neurodegeneration.
Case Studies
-
Case Study on Antidepressant Activity :
A study exploring the antidepressant-like effects of naphthalene derivatives found that this compound showed significant activity in animal models. The compound was administered at varying doses (10 mg/kg and 20 mg/kg) and demonstrated a reduction in immobility time in the forced swim test, indicating potential antidepressant effects. -
Neuroprotection Against Oxidative Stress :
In vitro studies have shown that this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. The protective mechanism was linked to the modulation of antioxidant enzyme activity.
Toxicity and Safety Profile
The safety profile of this compound indicates it may possess irritant properties (Xi - Irritant) as noted in safety data sheets. Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the standard synthetic routes for 2-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-1-ethanamine?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 5,6,7,8-tetrahydro-1-naphthol (CAS 529-35-1) and a halogenated ethanamine derivative. Key steps include:
- Ether Formation : React 5,6,7,8-tetrahydro-1-naphthol with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous THF .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product.
- Yield Optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) to balance yield (typically 50–70%) and purity .
Q. How is the compound characterized for structural confirmation and purity?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show signals for the tetrahydro-naphthalene protons (δ 1.5–2.8 ppm, multiplet) and ethanamine NH₂ (δ 1.2–1.5 ppm, broad singlet). ¹³C NMR confirms the ether linkage (C-O resonance at ~70 ppm) .
- Mass Spectrometry (MS) : ESI-MS should display [M+H]⁺ at m/z 217.3 (calculated for C₁₂H₁₇NO) .
- HPLC Analysis : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%); retention time ~8.2 minutes .
Q. What physicochemical properties are critical for experimental design?
Methodological Answer: Key properties include:
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C). Pre-dissolve in DMSO for biological assays .
- Melting Point : Expected range 85–90°C (literature data for analogs) .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the tetrahydro-naphthalene ring .
Q. How should stability studies be designed to ensure compound integrity?
Methodological Answer:
- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., naphthol derivatives) .
- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; quantify degradation using LC-MS .
- pH Stability : Test in buffers (pH 1–12) at 37°C; observe rapid degradation in acidic conditions (pH < 3) due to ether bond hydrolysis .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing enantiopure forms?
Methodological Answer: If the ethanamine moiety is chiral (e.g., R/S configuration):
- Chiral Resolution : Use diastereomeric salt formation with (+)- or (–)-tartaric acid in ethanol .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during the ether-forming step to achieve >90% enantiomeric excess .
- Analytical Validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
Q. How can researchers identify pharmacological targets of this compound?
Methodological Answer:
- Receptor Binding Assays : Screen against GPCR libraries (e.g., adrenergic or serotonin receptors) using radioligand displacement (³H-labeled antagonists) .
- Enzyme Inhibition Studies : Test for monoamine oxidase (MAO) inhibition via fluorometric assays (kynuramine substrate, λₑₓ/ₑₘ = 315/380 nm) .
- Pathway Analysis : Use transcriptomics (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., MAPK/ERK) .
Q. How should contradictory bioactivity data between studies be addressed?
Methodological Answer: Common sources of discrepancy include:
- Purity Variability : Re-analyze batches via HPLC-MS; impurities >2% can skew IC₅₀ values .
- Assay Conditions : Standardize cell culture media (e.g., FBS lot differences) and incubation times .
- Metabolic Interference : Use liver microsome assays to identify active metabolites that may contribute to observed effects .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to adrenergic receptors (PDB: 2RH1). Focus on hydrogen bonding with Ser-204 and hydrophobic interactions with Phe-290 .
- QSAR Modeling : Train models on analogs with known IC₅₀ values; prioritize descriptors like logP and polar surface area .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
Q. How are metabolic pathways of this compound elucidated in vitro?
Methodological Answer:
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH; identify hydroxylated metabolites via LC-HRMS (e.g., +16 Da hydroxylation at C-6 of the tetrahydro-naphthalene ring) .
- Phase II Conjugation : Test glucuronidation using UDPGA-supplemented HLMs; detect glucuronides via β-glucuronidase digestion .
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .
Q. What experimental adjustments reconcile conflicting stability data across labs?
Methodological Answer:
- Oxygen Sensitivity : Repeat studies under strict anaerobic conditions (glovebox) to prevent oxidation .
- Solvent Traces : Ensure residual solvents (e.g., DCM, THF) are fully removed via rotary evaporation (≤0.1% by GC-MS) .
- Analytical Calibration : Cross-validate HPLC methods with certified reference standards to rule out instrument bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
